molecular formula C10H8N2S B12813488 8-methyl-3H-thieno[3,2-e]benzimidazole

8-methyl-3H-thieno[3,2-e]benzimidazole

Cat. No.: B12813488
M. Wt: 188.25 g/mol
InChI Key: RNHAHPKORIYVJE-UHFFFAOYSA-N
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Description

8-methyl-3H-thieno[3,2-e]benzimidazole is a heterocyclic compound that combines the structural features of both thieno and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3H-thieno[3,2-e]benzimidazole typically involves the condensation of o-phenylenediamine with thieno[3,2-e]carboxylic acid derivatives. One common method includes the reaction of 2-aminothiophenol with 2-chloromethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3H-thieno[3,2-e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methyl-3H-thieno[3,2-e]benzimidazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

8-methyl-3H-thieno[3,2-e]benzimidazole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Further research into its properties and applications could lead to the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

8-methyl-3H-thieno[3,2-e]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-6-4-13-8-3-2-7-10(9(6)8)12-5-11-7/h2-5H,1H3,(H,11,12)

InChI Key

RNHAHPKORIYVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C3=C(C=C2)NC=N3

Origin of Product

United States

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